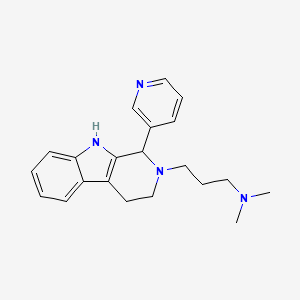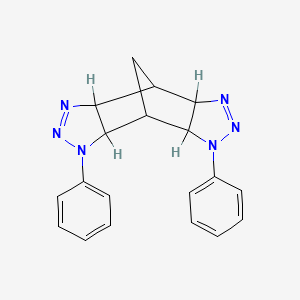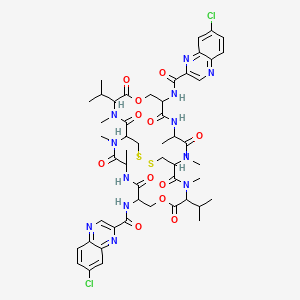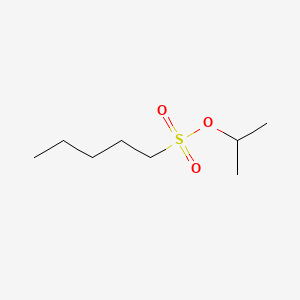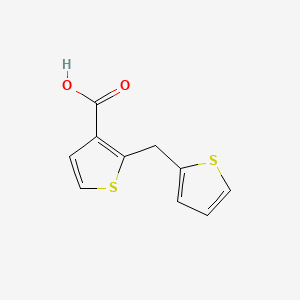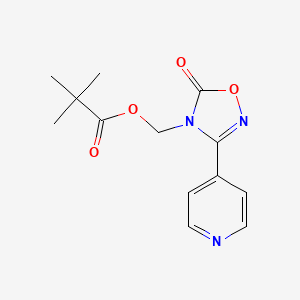![molecular formula C9H14N2O3 B12800111 1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one CAS No. 15336-78-4](/img/structure/B12800111.png)
1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 326359 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 326359 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a series of steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 326359 is scaled up using large reactors and automated systems. The process involves the same basic steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 326359 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reactions are often carried out in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 326359 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential to treat various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of NSC 326359 involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
NSC 326359 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
NSC 264137: Known for its antitumor activity and DNA-binding ability.
NSC 706744: A topoisomerase I inhibitor with potential anticancer properties.
The uniqueness of NSC 326359 lies in its specific molecular interactions and the range of applications it offers in scientific research.
Propiedades
Número CAS |
15336-78-4 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1,3-bis(oxiran-2-ylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c12-9-10(3-7-5-13-7)1-2-11(9)4-8-6-14-8/h7-8H,1-6H2 |
Clave InChI |
GISIUPLDCAPAPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1CC2CO2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

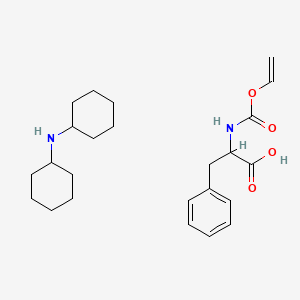
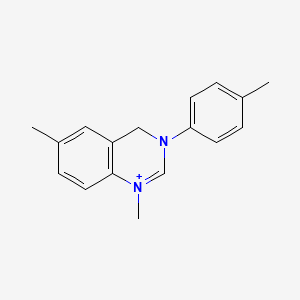


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
